molecular formula C12H6INO3 B13332154 3-Iodo-2-nitrodibenzo[b,d]furan

3-Iodo-2-nitrodibenzo[b,d]furan

Cat. No.: B13332154
M. Wt: 339.08 g/mol
InChI Key: FBKJBOZDDUZQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Dibenzo[b,d]furan Core Structure in Organic Synthesis

The dibenzo[b,d]furan scaffold, a tricyclic aromatic system composed of two benzene (B151609) rings fused to a central furan (B31954) ring, is a cornerstone in organic synthesis. biointerfaceresearch.com This thermally robust structure is soluble in nonpolar organic solvents and serves as a precursor for various functionalized derivatives. biointerfaceresearch.com Its utility is demonstrated in its role as a key intermediate in the synthesis of bioactive molecules and materials with specific electronic properties. The planarity and aromaticity of the dibenzo[b,d]furan core make it an attractive framework for the development of new organic semiconductors, finding applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comnih.gov

Rationale for Investigating Highly Functionalized Halogenated and Nitrated Dibenzo[b,d]furans

The introduction of halogen and nitro groups onto the dibenzo[b,d]furan skeleton is a common strategy to modulate its chemical and physical properties. Halogenation, particularly with iodine, provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. nih.gov Nitration introduces a nitro group, which is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic system. researchgate.net

The combination of both iodo and nitro functionalities on the dibenzo[b,d]furan core, as in 3-Iodo-2-nitrodibenzo[b,d]furan, is of potential interest for several reasons. The interplay between the electron-withdrawing nitro group and the bulky, polarizable iodine atom could lead to unique reactivity patterns and solid-state packing arrangements. Such compounds could serve as valuable intermediates in the synthesis of novel dyes, pharmaceuticals, or materials with tailored optoelectronic properties. The study of halogenated and nitrated aromatic compounds is also relevant in the context of environmental science, as some of these compounds have been identified as pollutants. researchgate.net

Scope of Academic Research on this compound

Chemical suppliers list the compound with basic information, but often with a "discontinued" status, suggesting limited demand or synthetic accessibility. cymitquimica.com This scarcity of information highlights a gap in the exploration of functionalized dibenzo[b,d]furan derivatives. The following table summarizes the limited available data for this compound.

PropertyValueSource
Molecular FormulaC₁₂H₆INO₃ cymitquimica.com
Molecular Weight339.08 g/mol cymitquimica.com

Future research could focus on developing efficient synthetic routes to this compound and exploring its reactivity and potential applications, thereby expanding the knowledge base of this intriguing class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6INO3

Molecular Weight

339.08 g/mol

IUPAC Name

3-iodo-2-nitrodibenzofuran

InChI

InChI=1S/C12H6INO3/c13-9-6-12-8(5-10(9)14(15)16)7-3-1-2-4-11(7)17-12/h1-6H

InChI Key

FBKJBOZDDUZQBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)I)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization in Research of 3 Iodo 2 Nitrodibenzo B,d Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. For 3-Iodo-2-nitrodibenzo[b,d]furan, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for unambiguous structural assignment.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the iodo group, as well as the inherent electronic structure of the dibenzofuran (B1670420) core. Protons on the nitrated ring (H-1 and H-4) would be shifted downfield compared to those on the unsubstituted ring. Specifically, the H-1 proton, being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded. The H-4 proton, adjacent to the iodine atom, will also experience a downfield shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display 12 distinct signals for the 12 carbon atoms in the dibenzofuran skeleton, confirming the asymmetry of the molecule. The carbons bearing the iodo (C-3) and nitro (C-2) substituents will have their chemical shifts significantly affected. The C-I bond typically causes a large upfield shift for the directly attached carbon, a phenomenon known as the "heavy atom effect". docbrown.infodocbrown.info Conversely, the carbon attached to the nitro group (C-2) would be shifted significantly downfield due to the group's strong electron-withdrawing nature. The expected chemical shifts are based on data from substituted dibenzofurans and related aromatic compounds. rsc.orgresearchgate.netnih.gov

Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.)

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1~8.2 - 8.5~125 - 128
2-~145 - 150
3-~90 - 95
4~7.8 - 8.1~130 - 133
4a-~123 - 126
5a-~155 - 158
6~7.5 - 7.8~112 - 115
7~7.4 - 7.6~122 - 125
8~7.6 - 7.9~128 - 131
9~7.9 - 8.2~121 - 124
9a-~153 - 156
9b-~129 - 132

Two-dimensional NMR experiments are indispensable for confirming the substitution pattern by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. nist.gov For this compound, COSY would show correlations between adjacent protons, such as H-6/H-7, H-7/H-8, and H-8/H-9, confirming the connectivity within the unsubstituted benzene (B151609) ring. The absence of a correlation between H-1 and H-4 would support their isolated positions on the other ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). nist.gov This would allow for the definitive assignment of the ¹³C signals for all protonated carbons (C-1, C-4, C-6, C-7, C-8, C-9).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the placement of the substituents as it shows correlations between protons and carbons over two to four bonds. nist.gov Key expected correlations would include:

The proton at H-1 showing correlations to C-2, C-3, and the bridgehead carbon C-9b.

The proton at H-4 showing correlations to C-2, C-3, and the bridgehead carbon C-5a. These long-range correlations would unambiguously confirm the 2-nitro and 3-iodo substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. rsc.org A key NOESY correlation would be expected between H-1 and H-9, as they are in spatial proximity across the bay region of the dibenzofuran system.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

Nitro Group (NO₂): The most characteristic peaks would be the strong asymmetric and symmetric stretching vibrations of the nitro group, expected to appear around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

Aromatic System: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Ether Linkage: The characteristic aryl-oxygen (C-O-C) asymmetric stretch of the furan (B31954) ring is expected in the 1200-1280 cm⁻¹ range.

C-I Bond: The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹. docbrown.info

Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium to Weak
Asymmetric NO₂ Stretch1520 - 1560Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
Symmetric NO₂ Stretch1340 - 1370Strong
Aryl C-O-C Stretch1200 - 1280Strong
C-I Stretch500 - 600Medium to Weak

Raman spectroscopy would serve as a valuable complementary technique to FT-IR. The symmetric vibrations of the nitro group and the breathing modes of the aromatic rings, which might be weak in the IR spectrum, are often strong and sharp in the Raman spectrum. This can aid in a more complete vibrational assignment and structural confirmation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural clues based on its fragmentation patterns.

For this compound (C₁₂H₆INO₃), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The calculated monoisotopic mass is approximately 338.9392 u. The mass spectrum would show a prominent molecular ion peak (M⁺˙) at m/z ≈ 339.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the sequential loss of the substituents. Common fragmentation pathways for related nitroaromatic compounds include the loss of a nitro group (-NO₂, 46 u) and/or a nitro radical followed by CO loss. nist.gov The presence of iodine would also lead to a characteristic fragmentation pathway involving the loss of an iodine radical (·I, 127 u). The base peak could correspond to the molecular ion or a major fragment, depending on the stability of the resulting ions. The mass spectrum of the parent dibenzofuran shows a very stable molecular ion which is the base peak. nist.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous identification of a synthesized compound by providing its exact mass. For this compound, with a chemical formula of C₁₂H₆INO₃, the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O).

HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is within a few parts per million (ppm) of the calculated value, thus confirming the elemental composition. For related iodinated benzofurans, HRMS has been successfully used to confirm their elemental composition with high accuracy.

Table 1: Theoretical Isotopic Mass Data for this compound

Formula Isotope Composition Mass Type Calculated Value (Da)
C₁₂H₆INO₃ Monoisotopic Exact Mass 338.9392

This table represents theoretical data as specific experimental results for this compound are not available.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry, particularly using electron ionization (EI), provides structural information through the analysis of fragmentation patterns. The resulting mass spectrum displays the parent molecular ion and various fragment ions, which reveal the molecule's constituent parts.

For this compound, the fragmentation would likely proceed through characteristic pathways for nitroaromatic and iodo-heterocyclic compounds. Key expected fragmentation steps include:

Loss of the nitro group: A primary fragmentation would be the loss of a nitro group (NO₂, 46 Da) or a nito radical (•NO₂), leading to a significant peak at m/z 293.

Loss of iodine: The carbon-iodine bond is relatively weak and can cleave to release an iodine radical (I•, 127 Da), resulting in a fragment at m/z 212. The presence of an ion at m/z 127 corresponding to I⁺ can also be indicative of an iodine-containing compound.

Loss of carbon monoxide: Dibenzofurans are known to lose carbon monoxide (CO, 28 Da) from the furan ring under EI conditions. This could occur from the molecular ion or subsequent fragments.

Cleavage of the furan ring: Further fragmentation can involve the breakdown of the heterocyclic ring system.

Analysis of these patterns allows for the confirmation of the connectivity of the atoms and the positions of the substituents on the dibenzofuran core.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Absolute Structure and Regiochemistry

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique would provide unequivocal proof of the regiochemistry of this compound, confirming that the iodo and nitro groups are located at the C3 and C2 positions, respectively.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. The resulting crystal structure data would include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice. For instance, studies on other substituted benzofurans have provided detailed crystallographic parameters, confirming their molecular geometry.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SCXRD reveals how molecules arrange themselves in the solid state. The analysis of crystal packing is crucial for understanding a material's physical properties. For this compound, several types of intermolecular interactions would be anticipated:

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming interactions with the oxygen atoms of the nitro group or the furan ring of an adjacent molecule. achemblock.com

π-π Stacking: The planar aromatic rings of the dibenzofuran core are likely to engage in π-π stacking interactions, which would be a significant force in the crystal packing.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H groups and the oxygen atoms of the nitro group would further stabilize the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Absorption Characteristics and Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure of a molecule.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show characteristic absorption bands. These bands arise from π→π* transitions within the aromatic dibenzofuran system and n→π* transitions associated with the nitro group. The presence of both the electron-withdrawing nitro group and the polarizable iodine atom would influence the position and intensity of these absorption maxima (λ_max) compared to the parent dibenzofuran molecule. Studies on other nitrated aromatic and heterocyclic compounds show characteristic absorption bands that are sensitive to substitution patterns.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Solvent Effects on Electronic Spectra

The electronic absorption spectra of aromatic compounds, particularly those bearing polar substituents like nitro (-NO₂) and iodo (-I) groups, are known to be influenced by the solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. For this compound, changes in solvent polarity would be expected to cause shifts in its UV-Vis absorption bands.

Generally, nitroaromatic compounds exhibit absorption bands in the UV-Vis region. researchgate.netiu.edu The position, intensity, and shape of these bands can be affected by the solvent. sciencepublishinggroup.com In the case of paranitroaniline, for instance, a bathochromic (red) shift is observed in polar solvents like water, while a hypsochromic (blue) shift is seen in non-polar solvents like cyclohexane. sciencepublishinggroup.com This is attributed to the differing interactions between the solvent and the solute's dipole moment in the ground and excited states. sciencepublishinggroup.com

For this compound, the presence of the electron-withdrawing nitro group and the polarizable iodine atom on the dibenzo[b,d]furan skeleton would lead to a significant dipole moment. It is anticipated that in polar solvents, the excited state, which is typically more polar than the ground state, would be stabilized to a greater extent, leading to a bathochromic shift of the absorption maxima. Conversely, in non-polar solvents, a hypsochromic shift might be observed.

The study of solvent effects on the electronic spectra of this compound would provide valuable insights into its electronic structure and the nature of its excited states. A systematic investigation using a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

Table 1: Expected Solvent Effects on the UV-Vis Spectrum of this compound (Hypothetical Data)

SolventPolarity (Dielectric Constant)Expected λmax Shift
n-Hexane1.88Hypsochromic (Blue Shift)
Dichloromethane8.93Intermediate
Acetone20.7Bathochromic (Red Shift)
Methanol32.7Bathochromic (Red Shift)
Water80.1Strong Bathochromic (Red Shift)

This table presents hypothetical data based on the expected behavior of nitroaromatic compounds in different solvents. Actual experimental data for this compound is not currently available.

Computational and Theoretical Chemistry Studies of 3 Iodo 2 Nitrodibenzo B,d Furan

Thermodynamic and Thermochemical Property Prediction

Zero-Point Vibrational Energy and Rotational Constants

The foundational aspects of a molecule's energetics and rotational behavior are its Zero-Point Vibrational Energy (ZPVE) and rotational constants. ZPVE represents the vibrational energy a molecule possesses even at absolute zero temperature, a direct consequence of the Heisenberg uncertainty principle. Accurate determination of ZPVE is crucial for precise calculations of thermochemical properties like enthalpy of formation and reaction energies.

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to calculate these parameters. The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following optimization, a frequency calculation is performed. In the harmonic approximation, the ZPVE is the sum of the energies of all normal vibrational modes. However, for higher accuracy, anharmonic corrections are necessary and can be computed using methods like second-order perturbation theory (PT2). researchgate.net This approach provides a more realistic value by accounting for the non-linearity of molecular vibrations. researchgate.net

Rotational constants (A, B, C) are derived from the principal moments of inertia calculated from the optimized molecular geometry. These constants are inversely proportional to the moments of inertia and are fundamental for interpreting microwave rotational spectra. For a planar molecule like furan (B31954), these constants provide clear structural information. mit.edunrao.edu The introduction of heavy iodine and a nitro group in 3-Iodo-2-nitrodibenzo[b,d]furan significantly alters the moments of inertia compared to the parent dibenzofuran (B1670420), leading to a distinct rotational spectrum.

Table 1: Illustrative Calculated Energy and Rotational Data for this compound This table presents example data based on typical computational outputs for similar aromatic compounds. Actual values would be derived from specific DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory).

Parameter Value Unit
Total Electronic Energy Value Hartrees
Zero-Point Vibrational Energy (Harmonic) Value kcal/mol
Anharmonic ZPVE Correction Value kcal/mol
Corrected ZPVE Value kcal/mol
Rotational Constant A Value GHz
Rotational Constant B Value GHz
Rotational Constant C Value GHz

Spectroscopic Property Simulations and Validation

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be used to validate experimental findings or guide the interpretation of complex spectra.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting NMR chemical shifts computationally involves calculating the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then determined by referencing the calculated isotropic shielding value to that of a standard compound, such as tetramethylsilane (B1202638) (TMS).

DFT calculations have proven to be highly effective for this purpose. rsc.orgresearchgate.net The choice of functional and basis set is critical for accuracy, with functionals like ωB97XD often recommended for providing a good balance of precision and computational cost. rsc.orgresearchgate.net For this compound, calculations would predict the ¹³C and ¹H chemical shifts. The predicted shifts would be influenced by the strong electron-withdrawing nature of the nitro group and the inductive and anisotropic effects of the iodine atom, causing significant shifts in the signals of nearby carbon and hydrogen atoms compared to dibenzofuran itself. ucl.ac.uk

Vibrational Frequencies Analysis

Simulated vibrational spectra (Infrared and Raman) are obtained from the same frequency calculations used for ZPVE determination. These calculations yield the frequencies of the normal modes of vibration and their corresponding intensities. While harmonic frequency calculations are a useful starting point, they often systematically overestimate experimental frequencies. Therefore, applying a scaling factor or, more accurately, performing an anharmonic analysis using methods like PT2 is standard practice for achieving better agreement with experimental data. researchgate.netresearchgate.net

For this compound, the analysis would focus on identifying characteristic vibrational modes. These include the symmetric and asymmetric stretching frequencies of the nitro (NO₂) group, the C–I stretching frequency, and the various C–H and C–C stretching and bending modes of the dibenzofuran core. A Potential Energy Distribution (PED) analysis is typically performed to quantify the contribution of each internal coordinate (like bond stretches or angle bends) to a given normal mode, allowing for unambiguous assignment of the spectral bands. nih.gov

UV-Vis Spectra Simulation

The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The output provides the transition wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. researchgate.net

The simulation for this compound would involve optimizing the ground state geometry and then performing a TD-DFT calculation. The choice of functional (e.g., CAM-B3LYP) and the inclusion of a solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), are important for obtaining results that can be compared with experimental solution-phase spectra. mdpi.com The calculations would likely show electronic transitions involving the π-system of the dibenzofuran rings, with significant contributions from the nitro group's orbitals, which can extend the conjugation and shift the absorption maxima.

Table 2: Illustrative Simulated UV-Vis and Vibrational Data for this compound This table presents example data based on typical computational outputs. Vibrational frequencies are often scaled to better match experimental values.

Analysis Type Parameter Calculated Value Assignment/Description
UV-Vis (TD-DFT) λmax 1 Value (nm) S₀ → S₁ transition
Oscillator Strength (f) Value π → π* transition
λmax 2 Value (nm) S₀ → S₂ transition
Oscillator Strength (f) Value n → π* transition
Vibrational Frequency 1 Value (cm⁻¹) NO₂ asymmetric stretch
Frequency 2 Value (cm⁻¹) NO₂ symmetric stretch
Frequency 3 Value (cm⁻¹) Aromatic C-H stretch
Frequency 4 Value (cm⁻¹) C-I stretch

Mechanistic Studies and Reaction Pathway Modeling

Beyond static molecular properties, computational chemistry is invaluable for exploring the dynamics of chemical reactions, including reaction mechanisms and kinetics.

Transition State Analysis

Understanding a chemical reaction mechanism requires identifying the transition state (TS)—the highest energy point along the minimum energy reaction pathway. The structure and energy of the TS determine the activation energy and, consequently, the reaction rate.

Computational methods are used to locate transition states on the potential energy surface. Algorithms such as synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following methods are employed to find the first-order saddle point that defines the TS. A key validation step is a frequency calculation on the located TS structure; a true transition state must have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. nih.gov

For this compound, transition state analysis could be applied to model its synthesis, such as the final steps in an electrophilic iodination or nitration of a dibenzofuran precursor. It could also be used to study its subsequent reactivity, for instance, in nucleophilic aromatic substitution reactions where the iodide might act as a leaving group. These calculations provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

Reaction Coordinate Mapping

Reaction coordinate mapping is a fundamental computational technique used to explore the energy landscape of a chemical reaction. It involves identifying the lowest energy path, known as the intrinsic reaction coordinate (IRC), that connects reactants to products via a transition state.

For this compound, this method could be hypothetically applied to various potential reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. The process would involve:

Locating Stationary Points: The geometric structures of the reactant (this compound and a co-reactant), the transition state, and the product would be optimized using quantum mechanical methods like Density Functional Theory (DFT).

Frequency Calculations: Vibrational frequency calculations would be performed to characterize these stationary points. A minimum on the potential energy surface (reactant or product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

IRC Calculations: Starting from the transition state structure, the IRC path would be traced downhill to connect to the reactant and product energy minima.

A hypothetical data table for a reaction involving this compound, derived from such a study, might look like this:

Table 1: Hypothetical Energy Profile for a Reaction of this compound

Species Relative Energy (kcal/mol) Imaginary Frequency (cm⁻¹)
Reactants 0.0 N/A
Transition State +25.3 -450.2i
Products -15.8 N/A

Note: Data is illustrative and not based on actual experimental or computational results.

This mapping would provide crucial information about the reaction's feasibility (activation energy) and its mechanism.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) offers a conceptual framework to understand chemical reactivity based on the analysis of the electron density distribution. Proposed by Luis R. Domingo, this theory posits that the capacity of the electron density to change, rather than molecular orbital interactions, governs chemical reactions.

The application of MEDT to this compound would involve analyzing several key aspects:

Conceptual DFT Reactivity Indices: Indices such as chemical potential (μ), hardness (η), and electrophilicity (ω) would be calculated to predict the molecule's reactivity. The nitro group, being strongly electron-withdrawing, would significantly influence these indices, likely rendering the aromatic system electrophilic.

Electron Localization Function (ELF): An ELF analysis would visualize the regions of high electron localization, corresponding to atomic cores, covalent bonds, and lone pairs. This would help in understanding the bonding patterns and identifying potential sites for nucleophilic or electrophilic attack.

Bonding Evolution Theory (BET): For a given reaction, BET would be used to understand the sequence of bond formation and breaking events by analyzing the topological changes of the ELF along the reaction coordinate.

Table 2: Hypothetical Conceptual DFT Indices for this compound

Index Value (eV)
Chemical Potential (μ) -4.5
Chemical Hardness (η) 5.2
Global Electrophilicity (ω) 1.95

Note: Data is illustrative and not based on actual experimental or computational results.

These analyses would provide a detailed picture of the electronic structure and predict the regioselectivity and stereoselectivity of reactions involving this compound.

π-Complex Intermediate Stabilization Studies

π-complexes are non-covalent intermediates where a π-system interacts with an ion, an atom, or another molecule. In reactions involving aromatic compounds, the formation and stability of such complexes can be crucial.

For this compound, studies on π-complex stabilization would likely focus on interactions with incoming reagents. For example, in a reaction with a nucleophile, a π-complex could form prior to the formation of a covalent bond. Computational studies would aim to:

Geometrically Optimize the Complex: The structure of the π-complex between this compound and another species would be optimized.

Calculate Interaction Energies: The strength of the non-covalent interaction would be quantified by calculating the binding energy, corrected for basis set superposition error (BSSE).

Analyze the Nature of the Interaction: Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots would be used to characterize the interactions, distinguishing between van der Waals forces, hydrogen bonds, or other types of non-covalent bonds.

The presence of the iodine atom and the nitro group would significantly impact the electronic distribution of the dibenzofuran ring system, influencing the stability and geometry of any potential π-complexes.

Table 3: List of Compounds Mentioned

Compound Name

Synthetic Utility and Advanced Applications of 3 Iodo 2 Nitrodibenzo B,d Furan As a Building Block

Precursor in the Synthesis of Diverse Dibenzo[b,d]furan Derivatives

The strategic placement of both an iodine atom and a nitro group on the dibenzo[b,d]furan framework endows 3-Iodo-2-nitrodibenzo[b,d]furan with significant potential as a versatile precursor. These two functional groups can be selectively manipulated to introduce a wide array of substituents, enabling the generation of diverse libraries of dibenzo[b,d]furan derivatives.

Development of Dibenzo[b,d]furan Compound Libraries

The concept of compound libraries is central to drug discovery and materials science, allowing for the rapid screening of numerous related structures to identify candidates with desired properties. The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. This approach facilitates the systematic introduction of a wide range of molecular fragments, leading to the generation of extensive dibenzo[b,d]furan-based libraries. For instance, the solution-phase parallel synthesis of a 121-member library of multi-substituted benzo[b]furans has been successfully demonstrated, starting from 3-iodobenzofurans. nih.gov This methodology underscores the feasibility of applying similar strategies to this compound to construct libraries with diverse substitution patterns. The subsequent modification of the nitro group, for example, through reduction to an amine, would further expand the chemical space accessible from this single precursor.

Introduction of Complex Substituents via Cross-Coupling

The carbon-iodine bond is a key feature that allows for the introduction of complex substituents onto the dibenzo[b,d]furan core through various cross-coupling reactions. These reactions, often catalyzed by palladium complexes, are fundamental tools in modern organic synthesis.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Cross-Coupling ReactionCoupling PartnerIntroduced SubstituentPotential Application
Suzuki-Miyaura Coupling Organoboron ReagentsAryl, Heteroaryl, AlkylSynthesis of Biaryl Compounds, Medicinal Chemistry
Sonogashira Coupling Terminal AlkynesAlkynyl GroupsSynthesis of Conjugated Systems, Materials Science
Heck Coupling AlkenesAlkenyl GroupsFunctionalization with Vinylic Moieties
Buchwald-Hartwig Amination AminesAmino GroupsSynthesis of Pharmaceutically Active Amines
Carbonylative Coupling Carbon MonoxideCarbonyl-containing GroupsSynthesis of Ketones, Amides, Esters

The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound, is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction would enable the introduction of a vast array of aryl and heteroaryl groups at the 3-position. This is particularly relevant for the synthesis of biaryl-containing dibenzofurans, which are of interest in materials science. nih.gov

The Sonogashira coupling offers a direct route to alkynyl-substituted dibenzo[b,d]furans by reacting the iodo-precursor with terminal alkynes. nih.govnih.gov This introduces a linear, rigid π-system, a valuable structural motif in the design of organic electronic materials.

The Heck coupling provides a means to introduce alkenyl substituents by reacting with various olefins. nih.gov This allows for the extension of the π-conjugated system and the introduction of further reactive handles for subsequent transformations.

Role in Multi-component Reactions and Cascade Processes

While specific examples involving this compound in multi-component reactions (MCRs) and cascade processes are not yet prominently reported in the literature, its structural features suggest significant potential in these highly efficient synthetic strategies. MCRs, where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer a rapid and atom-economical route to molecular complexity. nih.gov

The presence of the electrophilic nitro group and the versatile iodo functionality on the dibenzo[b,d]furan scaffold could be exploited in novel MCRs. For instance, a cascade reaction could be envisioned where an initial cross-coupling reaction at the iodo-position is followed by an intramolecular cyclization involving the nitro group or a derivative thereof. Such cascade processes, which involve a sequence of intramolecular reactions, are powerful tools for the construction of complex polycyclic systems. datapdf.combaranlab.org The development of such reactions with this compound as a key starting material would open up new avenues for the efficient synthesis of novel heterocyclic systems.

Advanced Applications in Organic Synthesis and Materials Science

The unique electronic and structural characteristics of the dibenzo[b,d]furan core, combined with the synthetic versatility offered by the iodo and nitro groups, position this compound as a valuable building block for advanced applications.

Construction of Functionalized Heterocycles

The dibenzo[b,d]furan moiety is a key component in numerous biologically active compounds and functional materials. biointerfaceresearch.comacs.org The ability to further functionalize this core structure through reactions of the iodo and nitro groups allows for the synthesis of a wide range of novel heterocyclic derivatives. For example, intramolecular C-H activation or cyclization reactions involving substituents introduced via cross-coupling at the 3-position could lead to the formation of more complex, fused heterocyclic systems. acs.orgorganic-chemistry.org The nitro group, after reduction to an amine, can serve as a nucleophile or be transformed into other functional groups, providing a gateway to a plethora of nitrogen-containing dibenzo[b,d]furan derivatives.

Exploration in Photoactive Systems

Dibenzo[b,d]furan derivatives are known to possess interesting photophysical properties and have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comgoogle.com The introduction of a nitro group, a strong electron-withdrawing group, and an iodo atom can significantly influence the electronic properties of the dibenzo[b,d]furan scaffold. These substituents can modulate the HOMO and LUMO energy levels, impact the charge transport characteristics, and alter the absorption and emission spectra of the resulting molecules. While specific studies on the photoactive properties of this compound are yet to be detailed, the strategic combination of the electron-deficient nitro group and the potential for π-system extension via the iodo group suggests that this compound could serve as a key intermediate in the design and synthesis of novel materials for photoactive systems.

Use as a Precursor for Sensing and Imaging Agents

The strategic placement of the iodo and nitro functional groups on the dibenzo[b,d]furan scaffold makes this compound a valuable starting material for the synthesis of advanced sensing and imaging agents. The dibenzofuran (B1670420) structure itself is a rigid and fluorescent core that has been explored for creating novel optical probes. nih.govacs.org

The synthetic versatility of the dibenzofuran nucleus allows for its incorporation into larger, more complex molecular architectures. rsc.org For instance, the iodine atom on the this compound molecule serves as a convenient handle for introducing other functionalities through various cross-coupling reactions. This allows for the attachment of specific recognition units or the modulation of the compound's photophysical properties.

While direct applications of this compound in sensing are not extensively documented, the broader class of iodinated and functionalized benzofurans and dibenzofurans has been successfully used to develop imaging agents. A key strategy involves the synthesis of derivatives that can be radiolabeled with iodine isotopes, such as ¹²³I or ¹²⁵I. For example, iodinated benzofuran (B130515) derivatives have been synthesized and evaluated as potential imaging agents for the central nervous system's D-2 dopamine (B1211576) receptors. nih.gov In these cases, the non-radioactive iodinated compound is first synthesized and characterized, followed by the introduction of a radioactive iodine isotope for imaging applications. nih.gov

Furthermore, the fluorescent properties of the dibenzofuran core are central to its use in sensing. nih.govacs.org Dibenzofuran-containing α-amino acids have been synthesized and used as fluorescent probes to monitor biological processes, such as peptide hydrolysis by enzymes. nih.govacs.org These fluorescent amino acids act as rigid mimics of natural amino acids like tyrosine but possess superior photophysical properties. Their fluorescence can be quenched or enhanced upon interaction with specific biological molecules or changes in their environment, forming the basis of a sensing mechanism. nih.govacs.org This principle could be extended to derivatives of this compound, where the nitro group could act as a quencher that is modulated upon a specific binding event.

Contributions to Advanced Chemical Entities and Materials (e.g., Organic Electronics)

The dibenzo[b,d]furan framework is a significant building block in the design of materials for organic electronics due to its rigid, planar, and electron-rich nature, which facilitates charge transport. nih.govrsc.org The functionalization of this core, as seen in this compound, provides a powerful tool for tuning the electronic properties of the resulting materials for specific applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics. researchgate.netmdpi.com

The iodine atom in this compound is particularly useful for synthetic chemists. It allows for the construction of larger π-conjugated systems through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. mdpi.com This methodology enables the linking of the dibenzofuran unit to other aromatic or heteroaromatic systems, thereby extending the π-conjugation. The extent of this conjugation is a critical factor that influences the material's charge carrier mobility and its absorption and emission characteristics. mdpi.com

For example, researchers have synthesized novel organic semiconductors by coupling different aromatic and heteroaromatic units. mdpi.com While not specifically starting from this compound, the principles are directly applicable. Dibenzofuran has been incorporated as a secondary electron-donating moiety in emitters for thermally activated delayed fluorescence (TADF), leading to highly efficient blue and cyan organic light-emitting diodes (OLEDs). rsc.org These materials exhibit high photoluminescence quantum yields, a crucial parameter for efficient light emission. rsc.org

Furthermore, furan-containing semiconducting polymers have demonstrated potential in OFETs, with some exhibiting high charge carrier mobilities. researchgate.net The rigid structure of the dibenzofuran unit promotes ordered molecular packing in the solid state, which is essential for efficient intermolecular charge hopping. By carefully selecting the substituents, both p-type (hole-transporting) and n-type (electron-transporting) organic semiconductors can be developed. researchgate.netresearchgate.net The electron-withdrawing nature of the nitro group in this compound could be exploited to create n-type materials, which are often more challenging to design than their p-type counterparts.

The development of new organic semiconductors often involves the synthesis and characterization of various derivatives to establish structure-property relationships. For instance, new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which share structural similarities with dibenzofurans, have been synthesized and tested in OFETs, demonstrating respectable hole mobility and high on/off current ratios. mdpi.com This systematic approach of synthesizing and evaluating new materials, for which this compound is a potential precursor, is fundamental to advancing the field of organic electronics. researchgate.net

Future Research Directions and Challenges

Development of Greener and More Efficient Synthetic Routes for Functionalized Dibenzo[b,d]furans

The synthesis of functionalized dibenzo[b,d]furans, including the title compound, often relies on multi-step sequences that may involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. A primary challenge and a direction for future research is the development of more environmentally benign and efficient synthetic methodologies.

Modern synthetic strategies are increasingly focused on atom economy, reduced energy consumption, and the use of catalysts that can be easily recovered and recycled. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, have become powerful tools for the construction of the dibenzo[b,d]furan core and the introduction of various substituents. researchgate.net Future efforts will likely focus on developing more active and stable palladium catalysts to improve reaction efficiency and reduce catalyst loading.

One-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, represent another promising avenue for greener synthesis. organic-chemistry.org These approaches minimize the need for intermediate purification steps, thereby saving time, solvents, and energy. The development of novel one-pot syntheses for specifically substituted dibenzo[b,d]furans from readily available starting materials is a key research goal.

Furthermore, exploring alternative energy sources, such as microwave irradiation and mechanochemistry, can lead to faster reaction times and reduced energy consumption. Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is an emerging area that holds significant promise for the green synthesis of dibenzo[b,d]furan derivatives.

Exploration of Novel Reactivity Patterns and Selectivity

The iodo and nitro groups on the 3-Iodo-2-nitrodibenzo[b,d]furan scaffold offer a rich playground for exploring novel reactivity patterns and achieving high levels of selectivity. The carbon-iodine bond is a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups at the 3-position. researchgate.net Future research will likely delve into more complex and tandem transformations that leverage this reactivity.

The nitro group, an electron-withdrawing group, can influence the reactivity of the aromatic ring system and can itself be a precursor for other functional groups, such as amines. The selective reduction of the nitro group in the presence of the iodo group, or vice versa, would provide access to a variety of differentially functionalized dibenzo[b,d]furan building blocks.

Moreover, the interplay between the iodo and nitro groups can lead to unique and potentially unexpected reactivity. For example, intramolecular cyclization reactions triggered by the reduction of the nitro group could lead to novel heterocyclic systems fused to the dibenzo[b,d]furan core. Investigating these possibilities could uncover new synthetic pathways and molecular architectures.

The regioselectivity of further electrophilic substitution reactions on the this compound ring system is another area ripe for exploration. Understanding how the existing substituents direct the position of incoming electrophiles will be crucial for the rational synthesis of more complex derivatives.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Elucidation

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. The use of advanced spectroscopic techniques for in situ reaction monitoring can provide real-time information about the formation of intermediates, reaction kinetics, and catalyst behavior.

Techniques such as time-resolved nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can be employed to follow the progress of reactions involving this compound. This data can help to identify transient species and elucidate complex reaction pathways.

A particularly innovative approach is the use of dispersive X-ray absorption spectroscopy (DXAS) for the in situ monitoring of mechanochemical reactions. nih.gov This technique can provide element-specific information about the local coordination environment and oxidation state of atoms, offering unprecedented insight into solid-state transformations. nih.gov Applying such advanced methods to the synthesis of dibenzo[b,d]furans could revolutionize our understanding of these reactions.

By combining in situ spectroscopic data with kinetic studies, researchers can build detailed mechanistic models. These models are invaluable for optimizing reaction conditions, improving yields and selectivity, and rationally designing more efficient catalytic systems.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for modern chemical research. nih.gov Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic properties of this compound and its derivatives, as well as to model reaction pathways and predict reactivity. researchgate.net

Computational screening of virtual libraries of dibenzo[b,d]furan derivatives can help to identify promising candidates for specific applications, such as novel pharmaceuticals or organic electronic materials, before committing to their synthesis. nih.gov This in silico approach can significantly accelerate the discovery process and reduce the experimental workload. nih.gov

For example, in the rational design of novel inhibitors, computational docking studies can predict how different dibenzo[b,d]furan derivatives will bind to a target protein. nih.gov This information can then guide the synthesis of compounds with improved potency and selectivity. nih.gov Similarly, in materials science, computational modeling can be used to predict the photophysical and electronic properties of new dibenzo[b,d]furan-based materials, aiding in the design of more efficient devices. researchgate.net

The iterative cycle of computational prediction, experimental validation, and refinement of the computational model is a key strategy for the future of chemical research on this class of compounds.

Design of Novel Functional Materials Based on the Dibenzo[b,d]furan Scaffold

The rigid and planar structure of the dibenzo[b,d]furan scaffold, combined with its thermal stability, makes it an attractive building block for the design of novel functional materials. rsc.org The ability to introduce a wide range of functional groups, as exemplified by this compound, allows for the fine-tuning of the material's properties.

One area of significant interest is the development of dibenzo[b,d]furan-based materials for organic electronics. These compounds have been investigated as hole transport materials (HTMs) in perovskite solar cells and as components of organic light-emitting diodes (OLEDs). researchgate.netrsc.org Future research will focus on designing and synthesizing new derivatives with optimized electronic properties, such as HOMO/LUMO energy levels and charge carrier mobility, to enhance device performance.

The dibenzo[b,d]furan core is also a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.netbiointerfaceresearch.com The design and synthesis of novel dibenzo[b,d]furan-imidazole hybrid compounds, for instance, have yielded potent antitumor agents. researchgate.net The exploration of new substitution patterns on the dibenzo[b,d]furan ring system will undoubtedly lead to the discovery of new drug candidates with improved efficacy and selectivity.

Furthermore, the unique photophysical properties of some dibenzo[b,d]furan derivatives could be exploited in the development of fluorescent probes and sensors for biological imaging and environmental monitoring. The design of molecules that exhibit changes in their fluorescence upon binding to specific analytes is a promising avenue for future research.

Q & A

Q. What are the common synthetic routes for preparing 3-Iodo-2-nitrodibenzo[b,d]furan?

  • Methodological Answer : Synthesis typically involves sequential functionalization of dibenzo[b,d]furan. A two-step approach is common:

Nitration : Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Iodination : Electrophilic iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DCM) with catalytic Lewis acids like FeCl₃ .
Critical Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm substitution patterns. For example, aromatic protons adjacent to electron-withdrawing groups (e.g., nitro) show downfield shifts (~δ 8.0–8.5 ppm) .
  • IR Spectroscopy : Detect nitro (ν ~1520–1350 cm⁻¹) and C-I (ν ~500–600 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M]⁺ at m/z 295 for C₁₂H₇INO₂) .
    Data Table :
TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 8.2–8.5 (aromatic H near NO₂/I)
IR (KBr)1520 cm⁻¹ (NO₂), 580 cm⁻¹ (C-I)
MSm/z 295 (M⁺)

Q. What safety protocols are essential for handling iodinated nitroaromatic compounds like this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and fume hood use .
  • Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .
  • Reactivity Notes : Avoid reducing agents (risk of explosive nitro reduction byproducts) and store in dark, cool conditions to prevent photodecomposition .

Advanced Research Questions

Q. How do electronic effects of the nitro and iodo substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The nitro group deactivates the ring, directing electrophilic attacks to the iodinated position. The iodine acts as a leaving group in Suzuki-Miyaura couplings when paired with Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids (e.g., dibenzo[b,d]furan-2-ylboronic acid ).
  • Optimization Tips : Use polar solvents (DMF, THF) and elevated temperatures (80–100°C) to enhance reaction rates. Monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated dibenzofuran derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects, impurities, or instrumentation calibration. For example:
  • NMR Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; aromatic proton shifts vary due to solvent polarity .
  • Validation : Cross-reference with computational models (DFT calculations for expected chemical shifts) or use high-resolution MS to confirm molecular formulas .

Q. How can researchers leverage frontier molecular orbital (FMO) engineering to tailor the photophysical properties of this compound?

  • Methodological Answer :
  • FMO Analysis : The nitro group lowers the LUMO (electron-accepting), while iodine’s heavy atom effect enhances spin-orbit coupling, potentially increasing triplet-state population. Use UV-Vis spectroscopy and cyclic voltammetry to map HOMO/LUMO levels .
  • Applications : Design as a photoinitiator in polymer chemistry by pairing with electron donors (e.g., amines) for radical generation under UV light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.